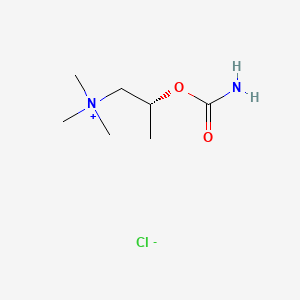

(R)-Bethanechol

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

[(2R)-2-carbamoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-6(11-7(8)10)5-9(2,3)4;/h6H,5H2,1-4H3,(H-,8,10);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRMYXBSBOVVBH-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[N+](C)(C)C)OC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669845 | |

| Record name | (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944538-49-2 | |

| Record name | (2R)-2-(Carbamoyloxy)-N,N,N-trimethylpropan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

I Am Confident I Can Generate the Outline Adhering to the Strict Exclusions.1. Chemical Synthesis and Enantioselective Methodologies for R Bethanechol

Precursor Synthesis and Chirality Introduction

The journey towards (R)-Bethanechol begins with the synthesis of key precursors and the strategic introduction of the chiral center. A common and commercially available starting material is (R)-(-)-1-Amino-2-propanol. patsnap.com This readily available chiral building block provides the necessary stereochemical foundation for the synthesis.

The initial steps typically involve the protection of the amino group, followed by methylation to introduce the quaternary ammonium (B1175870) moiety characteristic of choline (B1196258) esters. The hydroxyl group is then available for subsequent functionalization to form the carbamate (B1207046) ester. The chirality is thus established early in the synthetic sequence, and subsequent reactions are designed to preserve this stereochemistry.

Stereoselective Synthetic Pathways to this compound

Several stereoselective synthetic pathways have been developed to favor the formation of the (R)-enantiomer. These methods aim to control the stereochemical outcome of the reaction, thereby minimizing the formation of the unwanted (S)-enantiomer.

One documented approach involves the reaction of (R)-(-)-1-Dimethylamino-2-propanol with a carbamoylating agent. patsnap.com This precursor, derived from (R)-(-)-1-Amino-2-propanol, already possesses the desired stereochemistry at the chiral center. The subsequent reaction to form the carbamate ester is designed to proceed without affecting the chiral integrity of the molecule.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed. While specific applications of chiral auxiliaries in the synthesis of this compound are not extensively detailed in publicly available literature, this remains a viable and powerful strategy in asymmetric synthesis.

Enantioselective catalysis is another cornerstone of modern asymmetric synthesis. This involves the use of a chiral catalyst to selectively produce one enantiomer over the other. Asymmetric hydrogenation, for instance, is a widely used technique to reduce a prochiral ketone to a chiral alcohol with high enantiomeric excess. While direct application to bethanechol (B1168659) synthesis from a ketone precursor is not explicitly described, the principles of enantioselective catalysis offer a promising avenue for efficient this compound production.

A generalized synthetic route can be outlined as follows:

Start with a chiral precursor such as (R)-(-)-1-Amino-2-propanol. patsnap.com

Convert the amino group to a dimethylamino group. patsnap.com

React the resulting (R)-(-)-1-Dimethylamino-2-propanol with a suitable reagent to form the carbamate ester. patsnap.com

Quaternize the nitrogen atom with a methylating agent to yield this compound. patsnap.com

Enantiomeric Separation and Purification Techniques

When a synthesis does not yield a single enantiomer exclusively, separation of the resulting racemic or enantiomerically enriched mixture is necessary. Several techniques are employed for the resolution of enantiomers. mdpi.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used method for separating enantiomers. nih.govsphinxsai.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com Chiral HPLC can be used for both analytical quantification of enantiomeric purity and for preparative separation to isolate the desired (R)-enantiomer. researchgate.net

Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. libretexts.orglibretexts.org Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the chiral resolving agent is removed to yield the pure enantiomers. For a chiral amine like the precursor to bethanechol, a chiral acid such as tartaric acid can be used as a resolving agent. libretexts.org

Purification of the final this compound product typically involves recrystallization to remove any remaining impurities and to obtain a highly pure crystalline solid. google.com

Impurity Profiling in Synthetic this compound Batches

Impurity profiling is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. rroij.com Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products. researchgate.netiajps.com

For synthetic this compound, potential impurities could include:

The (S)-enantiomer: The opposite enantiomer is considered an impurity and its level must be strictly controlled.

Starting materials and intermediates: Unreacted precursors or intermediates from the synthetic route. iajps.com

By-products: Products from side reactions that may occur during the synthesis. iajps.com

Degradation products: Impurities that may form during storage or under certain conditions. iajps.com

Analytical techniques such as HPLC, gas chromatography (GC), and mass spectrometry (MS) are used to detect, identify, and quantify these impurities. iajps.com For example, a known impurity, Bethanechol Impurity 1, has been characterized and is used as a reference standard in quality control. veeprho.comsynzeal.com

Comparative Analysis of Different Synthetic Routes for Enantiomeric Purity

The choice of a synthetic route for this compound is often a balance between factors such as cost, efficiency, and the achievable enantiomeric purity.

| Synthetic Strategy | Advantages | Disadvantages | Typical Enantiomeric Purity |

| Classical Resolution | Well-established methodology. | Can be laborious and yield is inherently limited to 50% for the desired enantiomer per resolution cycle. | Dependent on the efficiency of the resolution step. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, preserving chirality. | Dependent on the availability and cost of the chiral precursor. | High, as the stereochemistry is set from the start. |

| Stereoselective Synthesis | Can be highly efficient in producing the desired enantiomer, minimizing waste. rsc.org | May require specialized and expensive chiral catalysts or auxiliaries. | Can achieve very high enantiomeric excess (>99%). |

Interactive Data Table: Comparison of Synthetic Approaches This is a conceptual table as specific yield and purity data for different industrial-scale syntheses of this compound are often proprietary. The values represent typical ranges for these types of syntheses.

Structural Elucidation and Conformational Analysis of R Bethanechol

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry for Structural Confirmation)

The definitive structure of (R)-Bethanechol is established through a combination of spectroscopic techniques, each providing unique insights into its molecular framework. creative-biostructure.comyoutube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in elucidating the carbon-hydrogen framework of the molecule.

¹H-NMR spectroscopy in D₂O reveals characteristic signals corresponding to the different proton environments within the this compound molecule. A multiplet observed between δ 3.20-3.45 ppm is assigned to the methylene (B1212753) protons adjacent to the quaternary ammonium (B1175870) group. The nine protons of the trimethylammonium group appear as a sharp singlet at δ 3.10 ppm. The methine proton, which is linked to the carbamate (B1207046) group, resonates as a multiplet at approximately δ 4.85 ppm, and the methyl group on the propyl chain is observed as a doublet at δ 1.45 ppm.

¹³C-NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the carbamate group is typically found at δ 158.5 ppm. The methine carbon attached to the oxygen atom (C-O) shows a signal at δ 67.2 ppm, while the carbons of the quaternary ammonium group are observed at δ 54.8 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in this compound. The vibrational spectrum displays characteristic absorption bands that confirm the presence of key structural motifs. wiley.com

A broad band in the region of 3320–3180 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amine in the carbamate group.

A strong absorption band at approximately 1685 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carbamate functionality.

Bands in the 1470–1380 cm⁻¹ range are attributed to the C-H bending vibrations of the trimethylammonium group.

An asymmetric stretching vibration for the C-O-C bond is observed around 1085 cm⁻¹.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and to study the fragmentation pattern of the molecule.

In positive ion mode, ESI-MS of bethanechol (B1168659) chloride shows a major ion at an m/z of 161.1, which corresponds to the this compound cation ([C₇H₁₇N₂O₂]⁺) after the loss of the chloride counter-ion.

Key fragmentation pathways observed include the cleavage of the C-N bond, resulting in a fragment ion at m/z 102.1, and the elimination of the carbamate group, leading to a fragment at m/z 86.1. researchgate.net

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Signals/Bands | Assignment |

|---|---|---|

| ¹H-NMR (D₂O, 400 MHz) | δ 3.20-3.45 (m, 2H) δ 3.10 (s, 9H) δ 4.85 (m, 1H) δ 1.45 (d, 3H) | Methylene protons (CH₂) Trimethylammonium protons (N(CH₃)₃) Methine proton (CH) Methyl protons (CH₃) |

| ¹³C-NMR (D₂O, 100 MHz) | δ 158.5 δ 67.2 δ 54.8 | Carbamate carbonyl (C=O) Methine carbon (C-O) Quaternary ammonium carbons |

| IR (cm⁻¹) | 3320–3180 1685 1470–1380 1085 | N-H stretch (carbamate) C=O stretch (carbamate) C-H bend (trimethylammonium) C-O-C asymmetric stretch |

| ESI-MS (positive mode) | m/z 161.1 m/z 102.1 m/z 86.1 | [M]⁺ (cation) Fragment (C-N cleavage) Fragment (carbamate loss) |

X-ray Crystallography of this compound and Related Salts

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. Studies on bethanechol chloride have been crucial in understanding its solid-state structure.

The crystal structure of bethanechol chloride has been determined to be monoclinic, belonging to the P2₁/n space group with four molecules per unit cell (Z=4). cambridge.orgresearchgate.net This structure was solved from conventional X-ray powder diffraction data and confirmed by single-crystal X-ray diffraction studies. cambridge.orgresearchgate.net The single-crystal analysis was performed at a low temperature of 123 K. researchgate.net

Key structural features revealed by X-ray crystallography include:

The quaternary ammonium group exhibits a regular tetrahedral geometry, with N-C bond lengths around 1.5 Å and bond angles close to the ideal tetrahedral angle of 109.5°. researchgate.net

The carbamate residue is nearly planar. researchgate.net

The chloride ions are situated in a "cage" formed by hydrogen atoms from four neighboring bethanechol molecules, with several Cl-H distances being less than 3 Å. cambridge.org The shortest of these interactions is with a hydrogen atom from the NH₂ group of the carbamate. cambridge.org

The unit cell parameters for the monoclinic form have been reported as a = 8.8749(3) Å, b = 16.4118(7) Å, c = 7.1373(3) Å, and β = 93.803(1)°, resulting in a cell volume of 1037.29(7) ų. cambridge.org

Table 2: Crystallographic Data for Bethanechol Chloride (Monoclinic Form)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.8749(3) |

| b (Å) | 16.4118(7) |

| c (Å) | 7.1373(3) |

| β (°) | 93.803(1) |

| Volume (ų) | 1037.29(7) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.259 |

Solid-State Characterization of this compound Polymorphs and Solvates

Bethanechol chloride is known to exhibit polymorphism, meaning it can exist in more than one crystalline form. cambridge.orgdrugfuture.com This phenomenon is significant as different polymorphs can have different physical properties.

Two polymorphic forms of bethanechol chloride have been identified:

Monoclinic Form: This is the thermodynamically stable form at room temperature. rsc.orgsemanticscholar.org Its crystal structure has been thoroughly characterized. cambridge.orgresearchgate.net

Orthorhombic Form: This is a metastable form that has been observed in some as-received samples. researchgate.netsemanticscholar.org It tends to transform into the more stable monoclinic form over time, especially after annealing at room temperature for a few weeks. researchgate.netsemanticscholar.org The complete crystal structure of the orthorhombic form has not been solved because it could not be isolated in a pure state. semanticscholar.org

The existence of these two forms is supported by differing melting points reported in literature, such as the Japanese Pharmacopoeia which lists melting points of 211 °C and 219 °C. researchgate.netsemanticscholar.org Thermal analysis has shown that bethanechol chloride degrades upon melting, with an apparent melting temperature estimated around 231 °C. rsc.org No transition from the monoclinic to the orthorhombic form was observed upon heating, further suggesting the monoclinic form is the stable one. rsc.org

Bethanechol chloride is also described as being hygroscopic, readily absorbing moisture from the air. drugfuture.com Dynamic water vapor sorption analysis has determined a deliquescent point at 56% relative humidity at 25 °C, indicating its tendency to dissolve in the absorbed water at this humidity level. rsc.org

Computational Chemistry and Molecular Modeling for Conformational Analysis of this compound

Computational chemistry and molecular modeling are powerful tools for investigating the conformational preferences of flexible molecules like this compound. These methods can calculate the energies of different spatial arrangements (conformers) of the molecule, helping to predict the most stable conformations.

For cholinergic agents like bethanechol, the conformation is crucial for its interaction with biological receptors. Molecular modeling studies, often in conjunction with experimental data from NMR and X-ray crystallography, can provide insights into the bioactive conformation.

Pharmacological Characterization of R Bethanechol at Muscarinic Receptors

Muscarinic Receptor Subtype Binding Affinity and Selectivity Profiling of (R)-Bethanechol

Bethanechol (B1168659) is a direct-acting parasympathomimetic agent that selectively stimulates muscarinic receptors with minimal to no effect on nicotinic receptors. wikipedia.orgpatsnap.com It is a synthetic choline (B1196258) carbamate (B1207046) that is structurally related to acetylcholine (B1216132) but is not hydrolyzed by cholinesterase, which results in a more prolonged duration of action. wikipedia.org Bethanechol possesses a chiral center, existing as two stereoisomers: this compound and (S)-bethanechol. Research conducted on isolated rat jejunum has demonstrated stereoselectivity in its action, indicating that the two enantiomers may exhibit different binding affinities and potencies at muscarinic receptors. nih.gov

While detailed binding affinity studies specifically for the (R)-enantiomer across all five cloned human muscarinic receptor subtypes are not extensively documented in publicly available literature, functional potency data for bethanechol chloride (which is often supplied as a racemic mixture) provide insight into its activity. The half-maximal effective concentration (EC50) values demonstrate that bethanechol acts as an agonist at multiple muscarinic receptor subtypes.

| Receptor Subtype | EC50 (μM) |

|---|---|

| M1 | 35 |

| M2 | Agonist activity confirmed in vitro |

| M3 | 14.5 |

| M4 | 7 |

| M5 | 32 |

Bethanechol demonstrates agonist activity at the M1 muscarinic receptor, with a reported EC50 value of 35 μM. basicmedicalkey.com The M1 receptors are predominantly found in the central nervous system and on gastric parietal cells. nih.gov The interaction of bethanechol with M1 receptors in the gastrointestinal tract contributes to increased gastric motility and tone. nih.gov

While a specific EC50 value is not provided in the comparative data, bethanechol has confirmed agonist activity at M2 receptors in vitro. basicmedicalkey.com M2 receptors are primarily located in the heart and are also present on presynaptic nerve terminals. The stimulation of cardiac M2 receptors typically leads to a decrease in heart rate. Studies in rat tissues have shown stereoselectivity, suggesting the (R) and (S) enantiomers have different binding affinities at cardiac M2 receptors. nih.gov

The interaction of bethanechol with the M3 muscarinic receptor is characterized by an EC50 value of 14.5 μM. basicmedicalkey.com M3 receptors are widely distributed on smooth muscle cells, such as those in the bladder and gastrointestinal tract, as well as in exocrine glands. nih.gov The agonist effect of bethanechol at M3 receptors is responsible for the contraction of the bladder's detrusor muscle and increased intestinal motility. semanticscholar.org

Bethanechol shows its highest functional potency at the M4 muscarinic receptor, with an EC50 value of 7 μM. basicmedicalkey.com M4 receptors are found primarily in the central nervous system. The comparatively higher potency at this subtype suggests a degree of selectivity, although bethanechol is generally considered a non-selective muscarinic agonist.

The functional potency of bethanechol at the M5 muscarinic receptor is indicated by an EC50 value of 32 μM. basicmedicalkey.com The physiological role and distribution of the M5 receptor are the least understood of the muscarinic subtypes, but they are known to be present in the central nervous system, including the substantia nigra.

Ligand-Receptor Interaction Dynamics and Kinetics of this compound

The interaction between a ligand like this compound and its receptor is a dynamic process characterized by specific kinetic parameters, including the association rate constant (k_on) and the dissociation rate constant (k_off). The association rate describes how quickly the ligand binds to the receptor, while the dissociation rate describes how quickly it comes off. The ratio of these two rates (k_off/k_on) determines the equilibrium dissociation constant (Kd), which is a measure of binding affinity.

A longer residence time at the receptor, which corresponds to a slower dissociation rate, can sometimes lead to a more sustained pharmacological effect. The drug binds reversibly to muscarinic cholinergic receptors to produce its effects. basicmedicalkey.com However, specific kinetic data, such as the association and dissociation rates or the receptor residence time for this compound at any of the five muscarinic receptor subtypes, are not well-documented in the available scientific literature. Understanding these kinetic properties would provide a more complete picture of its pharmacological profile beyond simple affinity or potency measures.

Signal Transduction Pathways Activated by this compound at Muscarinic Receptors

This compound, as a direct-acting muscarinic agonist, exerts its effects by binding to and activating muscarinic acetylcholine receptors (mAChRs). basicmedicalkey.com These receptors are a class of G-protein coupled receptors (GPCRs) that are integral to a vast number of physiological functions. youtube.com The activation of these receptors by an agonist like this compound initiates a cascade of intracellular events, beginning with the interaction with heterotrimeric G-proteins.

Muscarinic receptors are coupled to different types of G-proteins, primarily those of the Gq/11 and Gi/o families. The specific G-protein activated depends on the muscarinic receptor subtype (M1-M5). When this compound binds to a muscarinic receptor, it induces a conformational change in the receptor, which in turn activates the associated G-protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein.

The activated Gα-GTP subunit and the Gβγ dimer then dissociate from the receptor and from each other to interact with and modulate the activity of various downstream effector proteins. youtube.com For instance, bethanechol has been shown to selectively activate M2 receptor stimulation of a membrane-delimited pathway. nih.gov This pathway is sensitive to pertussis toxin, indicating the involvement of the Gi/o family of G-proteins. nih.gov Activation of M2 receptors, often coupled with Gi proteins, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

The activation of G-proteins by this compound triggers a variety of downstream intracellular signaling cascades. The specific cascade is dependent on the G-protein subtype involved.

Inhibition of Adenylyl Cyclase: When this compound activates Gi-coupled receptors (e.g., M2 and M4), the Gαi subunit inhibits the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cAMP. A decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous cellular proteins.

Phospholipase C Activation: Activation of Gq/11-coupled receptors (e.g., M1, M3, and M5) by this compound leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. The increase in intracellular Ca2+ can activate various calcium-dependent enzymes and processes. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which then phosphorylates a wide range of target proteins, leading to diverse cellular responses.

Ion Channel Modulation: The Gβγ subunits released from activated G-proteins can also directly interact with and modulate the activity of ion channels. For example, in the heart, activation of M2 receptors by muscarinic agonists leads to the Gβγ-mediated opening of G-protein-gated inwardly rectifying potassium channels (GIRK), causing hyperpolarization and a decrease in heart rate. basicmedicalkey.com

These signaling cascades are not isolated but are part of a complex and interconnected network that allows for the fine-tuning of cellular responses to muscarinic receptor stimulation. plos.org

Comparative Pharmacological Activity of this compound with its (S)-Enantiomer and Racemic Mixture

Bethanechol is a chiral molecule, existing as two enantiomers: this compound and (S)-Bethanechol. The pharmacological activity of these enantiomers and the racemic mixture (a 1:1 mixture of both) at muscarinic receptors exhibits significant stereoselectivity.

Research has demonstrated that there is a clear difference in the binding affinity of the bethanechol enantiomers to muscarinic receptors in various tissues. nih.gov Studies on rat jejunum, nasal mucosa, and atrial and ventricular myocardium have consistently shown that the (S)-enantiomer possesses a higher binding affinity than the (R)-enantiomer. nih.gov This is indicated by the lower inhibition constant (Ki) for the (S)-enantiomer compared to the (R)-enantiomer (Ki S(+) < Ki R(-)). nih.gov

The following table summarizes the binding affinities of the bethanechol enantiomers in different rat tissues, as indicated by their Ki values (in micromolar, µM) for displacing R(-)-[3H]quinuclidinyl benzilate.

| Tissue | (S)-Bethanechol Ki (µM) | This compound Ki (µM) |

| Jejunum | 1.8 | 120 |

| Nasal Mucosa | 3.6 | 180 |

| Atrium | 2.5 | 160 |

| Ventricle | 3.2 | 200 |

Data sourced from a study on rat tissues. nih.gov

The data clearly illustrates the stereoselectivity of muscarinic receptors, with the (S)-enantiomer being significantly more potent in binding to these receptors across all investigated tissues. The racemic mixture would be expected to have an intermediate activity between the two pure enantiomers. The differences in the proportions of high and low-affinity binding sites for the bethanechol enantiomers in various tissues suggest potential differences in receptor-effector coupling mechanisms. nih.gov

Preclinical Pharmacological Investigations of R Bethanechol

In Vitro Studies on Isolated Tissue Preparations

Effects on Smooth Muscle Contractility (e.g., gastrointestinal, bladder, cardiac)

(R)-Bethanechol, often referred to as bethanechol (B1168659) in studies, is a muscarinic agonist that directly stimulates cholinergic receptors, leading to increased smooth muscle tone. drugbank.comdrugs.comnih.gov Its effects are almost exclusively muscarinic, with minimal to no nicotinic activity. drugs.com

In studies on isolated smooth muscle strips from the gastrointestinal tract, bethanechol induces concentration-dependent contractions. For instance, in rat antral circular smooth muscle, bethanechol at concentrations of 10⁻⁴ to 10⁻⁷ mol/L caused a significant increase in tension. wjgnet.com Similarly, in tissue samples from the duodenum and jejunum of healthy cows, bethanechol induced a significant, concentration-dependent increase in contractility in all preparations. nih.govnih.govresearchgate.net The contractile effects were more pronounced in jejunal than in duodenal specimens and in circular than in longitudinal preparations. nih.govnih.govresearchgate.net

The mechanism of this contraction involves the influx of extracellular calcium. Studies have shown that the absence of calcium or the presence of L-type calcium channel blockers inhibits the cholinergic contraction induced by bethanechol. wjgnet.com

The contractile responses to bethanechol are mediated primarily through M₂ and M₃ muscarinic receptor subtypes. nih.gov In bovine intestinal smooth muscle, the M₃ receptor appears to play a more dominant role, with the M₂ receptor having a minor contribution. nih.govnih.gov Antagonist studies revealed that M₃ receptor antagonists were generally more potent than M₂ receptor antagonists in inhibiting bethanechol's effects. nih.govnih.gov In contrast, M₁ and M₄ receptor antagonists did not affect the contractility variables. nih.govnih.gov

In the context of the urinary bladder, bethanechol increases the tone of the detrusor muscle, which can lead to bladder emptying. drugbank.comdrugs.com

Table 1: Effects of this compound on Smooth Muscle Contractility

| Tissue | Species | Effect | Receptor Subtypes Involved | Reference |

|---|---|---|---|---|

| Antral Circular Smooth Muscle | Rat | Concentration-dependent contraction | M₂, M₃ | wjgnet.com |

| Duodenal and Jejunal Smooth Muscle | Cow | Concentration-dependent contraction (more pronounced in jejunum and circular preparations) | M₂, M₃ (predominantly M₃) | nih.govnih.govresearchgate.net |

| Detrusor Muscle | Not Specified | Increased tone | M₃ | drugbank.comdrugs.com |

| Gastric Fundus, Antrum, Pylorus | Mouse (diabetic model) | Decreased contraction in fundus, increased in pylorus compared to controls | M₃ | physiology.org |

Ion Channel Modulation Studies in Neural and Muscle Cells

This compound has been shown to modulate the activity of various ion channels, particularly in neural and muscle cells. In neonatal rat superior cervical ganglion (SCG) neurons, bethanechol selectively modulates N-type calcium channels through a pertussis toxin (PTX)-sensitive, membrane-delimited pathway. nih.gov This suggests the involvement of G-proteins in the signaling cascade. nih.gov The modulation of calcium currents by muscarinic agonists like bethanechol can occur through both rapid and slow-onset processes. nih.gov

In guinea pig intracardiac neurons, bethanechol elicits a biphasic change in membrane potential, initially a rapid hyperpolarization followed by a slow depolarization. nih.gov This modulation of neuronal excitability is not solely dependent on the inhibition of the M-current, as bethanechol can still increase neuronal firing in the presence of barium, an M-current inhibitor. nih.gov The response to bethanechol in these neurons was found to be inhibited by extracellular tetraethylammonium (B1195904) (TEA), suggesting a role for delayed rectifier or calcium-activated potassium channels. nih.gov

In detrusor smooth muscle cells, the activity of Kᵥ7 (KCNQ) potassium channels is crucial for regulating cell excitability. frontiersin.orgresearchgate.net Activators of Kᵥ7.2–7.5 channels can induce relaxation of bethanechol-precontracted detrusor strips, and this effect is blocked by Kᵥ7 channel blockers. researchgate.net This indicates that Kᵥ7 channels contribute to setting the basal tone of the human detrusor and that their activation can counteract the contractile effects of bethanechol. researchgate.net

Table 2: Ion Channel Modulation by this compound

| Cell Type | Ion Channel | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Neonatal Rat SCG Neurons | N-type Ca²⁺ channels | Inhibition | PTX-sensitive, membrane-delimited pathway | nih.gov |

| Guinea Pig Intracardiac Neurons | K⁺ channels (delayed rectifier or Ca²⁺-activated) | Modulation leading to biphasic membrane potential change | Inhibited by TEA | nih.gov |

| Human Detrusor Smooth Muscle Cells | Kᵥ7 (KCNQ) channels | Counteracted by Kᵥ7 channel activators | Kᵥ7 channel activation leads to relaxation | researchgate.net |

Cellular Responses in Cholinergic Signaling Models

This compound serves as a valuable tool in studying cholinergic signaling pathways. In human leukemic T and B cells, bethanechol induces a transient rise in intracellular calcium concentration ([Ca²⁺]i), followed by extracellular Ca²⁺-dependent oscillations. frontiersin.org This response is mediated by muscarinic acetylcholine (B1216132) receptors (mAChRs) and can be blocked by atropine (B194438). frontiersin.org

In mouse jejunal enteroids, bethanechol stimulates short-lived, concentration-dependent anion secretion. physiology.org This response is completely inhibited by the muscarinic antagonist atropine. physiology.org Interestingly, while nicotine (B1678760) alone does not affect anion secretion, it enhances the bethanechol-induced response, suggesting a synergistic interaction between muscarinic and nicotinic pathways within the intestinal epithelia. physiology.org

Studies using pertussis toxin (PTX) have revealed that the contractile response to bethanechol in rat antral smooth muscle is linked to PTX-sensitive GTP-binding proteins. wjgnet.com This indicates that the signal transduction pathway involves G-protein coupling. wjgnet.com

Table 3: Cellular Responses to this compound in Cholinergic Signaling Models

| Cell/Tissue Model | Cellular Response | Signaling Pathway | Reference |

|---|---|---|---|

| Human Leukemic T and B cells | Transient rise in intracellular Ca²⁺ | Muscarinic receptor-mediated, atropine-sensitive | frontiersin.org |

| Mouse Jejunal Enteroids | Concentration-dependent anion secretion | Muscarinic pathway, synergistic with nicotinic pathway | physiology.org |

| Rat Antral Smooth Muscle | Contraction | Linked to PTX-sensitive GTP-binding proteins | wjgnet.com |

Ex Vivo Organ Bath Studies and Receptor Antagonist Profiling

Ex vivo organ bath studies have been instrumental in characterizing the receptor pharmacology of this compound. In preparations of bovine duodenum and jejunum, cumulative concentration-response curves for bethanechol demonstrated a potent contractile effect. nih.govnih.govresearchgate.net The use of subtype-specific muscarinic receptor antagonists in these studies helped to delineate the receptor subtypes involved.

The M₃ receptor antagonist darifenacin (B195073) was more potent in shifting the concentration-response curve of bethanechol to the right compared to the M₂ antagonist methoctramine (B27182), indicating a predominant role for M₃ receptors in mediating the contractile response in bovine intestine. wjgnet.com In contrast, antagonists for M₁ (pirenzepine) and M₄ (tropicamide) receptors had no significant effect. nih.govnih.gov The non-selective muscarinic antagonist atropine almost completely abolished the effect of bethanechol. nih.gov

In rat antral circular smooth muscle, the order of affinity for muscarinic antagonists in shifting the dose-response curves for bethanechol was darifenacin (M₃) > methoctramine (M₂) > pirenzepine (B46924) (M₁). wjgnet.com

Table 4: Receptor Antagonist Profiling of this compound in Ex Vivo Organ Bath Studies

| Tissue | Species | Antagonist | Receptor Subtype Targeted | Effect on Bethanechol Response | Reference |

|---|---|---|---|---|---|

| Duodenal and Jejunal Smooth Muscle | Cow | Atropine | Non-selective Muscarinic | Almost complete abolishment | nih.gov |

| Duodenal and Jejunal Smooth Muscle | Cow | Pirenzepine | M₁ | No significant effect | nih.govnih.gov |

| Duodenal and Jejunal Smooth Muscle | Cow | Methoctramine | M₂ | Partial inhibition | nih.govnih.gov |

| Duodenal and Jejunal Smooth Muscle | Cow | Darifenacin (or other M₃ antagonists) | M₃ | Significant inhibition (more potent than M₂ antagonists) | nih.govnih.gov |

| Duodenal and Jejunal Smooth Muscle | Cow | Tropicamide | M₄ | No significant effect | nih.govnih.gov |

| Antral Circular Smooth Muscle | Rat | Pirenzepine | M₁ | Rightward shift of dose-response curve | wjgnet.com |

| Antral Circular Smooth Muscle | Rat | Methoctramine | M₂ | Rightward shift of dose-response curve (greater than pirenzepine) | wjgnet.com |

| Antral Circular Smooth Muscle | Rat | Darifenacin | M₃ | Rightward shift of dose-response curve (greater than methoctramine) | wjgnet.com |

Animal Model Research for Cholinergic System Modulation

Studies in Genetically Modified Animal Models (e.g., Muscarinic Receptor Knockout Mice)

The use of genetically modified animal models, particularly muscarinic receptor knockout mice, has provided significant insights into the specific roles of different receptor subtypes in mediating the effects of this compound.

In studies using M₃ receptor-deficient (M₃-KO) mice, the short-circuit current (Isc) responses to bethanechol were slightly decreased in the ileal tissue compared to wild-type (WT) mice, while the responses were not significantly different in the colonic tissue. nih.govcdnsciencepub.com This suggests that while the M₃ receptor contributes to bethanechol-mediated ion transport in the ileum, other muscarinic receptors can compensate for its absence in the colon. nih.govcdnsciencepub.com Further investigation in WT ileum showed that the Isc response to bethanechol was partially inhibited by the M₁ antagonist pirenzepine, suggesting the involvement of a non-neuronal M₁ muscarinic receptor. nih.govcdnsciencepub.com

In a diabetic gastroparesis mouse model, the contractile response to bethanechol was decreased in the fundus but increased in the pylorus compared to normal control mice. physiology.org Despite these regional differences in contractility, the responses in both normal and diabetic mice were mediated through M₃ receptors, as demonstrated by the inhibitory effects of the M₃ receptor antagonist 4-DAMP. physiology.org

Studies on mice lacking both M₂ and M₃ receptors (M₂/M₃R-KO) showed that carbachol, a similar muscarinic agonist, did not produce concentration-dependent contractions in antral and fundus strips, indicating that both M₂ and M₃ receptors are essential for cholinergic-induced contraction in the mouse stomach. researchgate.net

Table 5: Research Findings in Muscarinic Receptor Knockout Mice

| Knockout Model | Tissue/System | Finding with this compound or similar agonist | Implication | Reference |

|---|---|---|---|---|

| M₃ Receptor Knockout | Ileum | Slightly decreased short-circuit current response to bethanechol | M₃ receptor contributes to, but is not solely responsible for, muscarinic-driven ion transport. | nih.govcdnsciencepub.com |

| M₃ Receptor Knockout | Colon | No significant difference in short-circuit current response to bethanechol compared to WT | Compensatory mechanisms involving other muscarinic receptors exist. | nih.govcdnsciencepub.com |

| M₂/M₃ Receptor Double Knockout | Stomach (Antrum and Fundus) | Absence of carbachol-induced contraction | Both M₂ and M₃ receptors are crucial for cholinergic-induced gastric contraction. | researchgate.net |

Investigation of Autonomic Nervous System Modulation

This compound, a synthetic choline (B1196258) ester, functions as a direct-acting parasympathomimetic agent by selectively stimulating muscarinic receptors. drugbank.comnih.gov Its pharmacological actions are analogous to acetylcholine, but it is resistant to hydrolysis by cholinesterase, resulting in a more prolonged duration of action. drugbank.comnih.govdrugs.com Preclinical studies have focused on its effects on the autonomic nervous system, particularly its cholinomimetic influence on smooth muscle and cardiac tissue.

This compound's primary mechanism involves the activation of postganglionic muscarinic receptors, with a pronounced effect on the M2 and M3 subtypes. wjgnet.comnih.govnih.gov The M3 receptors are densely located in smooth muscle, such as that found in the gastrointestinal tract. drugbank.com Stimulation of these receptors by this compound leads to an increase in smooth muscle tone and motility. drugbank.comnih.gov

In-vitro studies using rat antral circular smooth muscle strips demonstrated that bethanechol induces contraction in a dose-dependent manner. wjgnet.comresearchgate.net This contractile response is mediated through the activation of both M3 and M2 muscarinic receptors. wjgnet.com The signaling pathway involves an increase in intracellular calcium, which is dependent on the influx of extracellular calcium through L-type voltage-gated calcium channels. wjgnet.com The involvement of M2 receptors is suggested by the finding that pertussis toxin, which inactivates the G-proteins coupled to M2 receptors, inhibits the bethanechol-induced contraction. wjgnet.com

Investigations in healthy dairy cows have further elucidated the role of this compound in modulating gastrointestinal smooth muscle. Studies on isolated duodenal and jejunal preparations showed that bethanechol causes a significant, concentration-dependent increase in contractility. nih.govnih.gov The effect was more pronounced in jejunal tissue compared to duodenal tissue and in circular muscle preparations over longitudinal ones. nih.govnih.gov The use of specific antagonists confirmed that these contractile effects are mediated by both M2 and M3 muscarinic receptor subtypes. nih.govnih.gov While M1 and M4 receptor antagonists did not alter the contractile response, M3 receptor antagonists were generally more potent inhibitors than M2 antagonists. nih.govnih.gov

Beyond the gastrointestinal tract, this compound's muscarinic activity also influences cardiac function, a key component of the autonomic nervous system. Muscarinic receptor stimulation in the heart opposes the effects of β-adrenergic stimulation. ahajournals.org Specifically, activation of M2 receptors in the sinoatrial node can slow the heart rate. ahajournals.org Studies in rat atrial and ventricular myocardium have confirmed the binding of this compound to muscarinic receptors. nih.gov

Table 1: Effect of Bethanechol on Rat Antral Circular Smooth Muscle Contraction

| Bethanechol Concentration (mol/L) | Developed Tension (g/mm²) (Mean ± SE) |

|---|---|

| 10⁻⁷ | ~0.5 ± 0.1 |

| 10⁻⁶ | ~1.5 ± 0.3 |

| 10⁻⁵ | ~2.2 ± 0.4 |

| 10⁻⁴ | ~2.5 ± 0.4 |

This interactive table summarizes the dose-dependent contractile response observed in rat antrum circular smooth muscle strips when exposed to increasing concentrations of bethanechol. Data sourced from in-vitro organ bath experiments. wjgnet.comresearchgate.net

Impact on Specific Tissue or Organ Function (e.g., intestinal ion transport)

The influence of this compound extends to the modulation of epithelial ion transport in the intestine, a process critical for maintaining fluid balance. As a muscarinic agonist, this compound stimulates secretory processes in the intestinal mucosa. jpp.krakow.plphysiology.org

Research using mouse jejunal enteroid monolayers, which consist only of epithelial cells, has shown that bethanechol stimulates a transient, concentration-dependent anion secretion, measured as an increase in short-circuit current (Isc). physiology.org This response is completely inhibited by the muscarinic antagonist atropine, confirming that the effect is mediated through muscarinic receptors intrinsic to the intestinal epithelia. physiology.org Interestingly, while nicotine alone did not affect anion secretion, it synergistically enhanced the bethanechol-induced increase in Isc, an effect that was blocked by the nicotinic antagonist hexamethonium. physiology.org This suggests a novel interaction between muscarinic and nicotinic pathways within the intestinal epithelium to regulate anion secretion. physiology.org

In contrast, a study on isolated mouse colon tissue found that under its specific experimental conditions, bethanechol did not produce a statistically significant effect on evoked ion transport when compared to the control group. jpp.krakow.pl That study investigated the effects of endocannabinoid system modulators on ion transport stimulated by various secretagogues, including bethanechol. jpp.krakow.pl The bethanechol-stimulated pathway involves the activation of M3 muscarinic receptors, leading to phospholipase C activation, intracellular calcium release, and subsequent chloride efflux through calcium-activated chloride channels. jpp.krakow.pl

Further investigation in rat colonic mucosa preparations provided a characterization of the active ion transport induced by bethanechol, yielding a half-maximal effective concentration (EC50) value. researchgate.net This confirms its role as a secretagogue in this tissue segment.

Table 2: Summary of this compound's Effect on Intestinal Ion Transport

| Tissue/Model | Species | Finding | Citation |

|---|---|---|---|

| Jejunal Enteroid Monolayers | Mouse | Stimulates concentration-dependent anion secretion. | physiology.org |

| Colonic Mucosa | Rat | Induces active ion transport with an EC50 of 42.1 µmol/L. | researchgate.net |

| Isolated Colon | Mouse | No statistically significant effect on evoked ion transport observed. | jpp.krakow.pl |

This interactive table summarizes key preclinical findings on the impact of this compound on intestinal ion transport across different models and species.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Atropine |

| Hexamethonium |

| Nicotine |

| Pertussis Toxin |

Structure Activity Relationship Sar and Stereochemical Influences of R Bethanechol

Impact of Stereochemistry on Muscarinic Receptor Binding and Activation

Bethanechol (B1168659) exists as two stereoisomers, (R)- and (S)-bethanechol, due to the chiral center at the β-carbon of the choline (B1196258) moiety. Research has demonstrated a clear stereoselectivity in the binding of these enantiomers to muscarinic receptors. nih.gov The (S)-enantiomer exhibits significantly higher affinity and potency at muscarinic receptors compared to the (R)-enantiomer. nih.govuomus.edu.iq

Studies on isolated rat jejunum have shown a parallel stereoselectivity for bethanechol to that of acetyl-β-methylcholine and muscarine. nih.gov In various rat tissues, including the jejunum, nasal mucosa, and myocardium, both enantiomers of bethanechol can displace radiolabeled antagonists from muscarinic binding sites, but the (S)(+)-enantiomer consistently shows a higher binding affinity (lower Kᵢ value) than the (R)(−)-enantiomer. nih.gov The ratio of muscarinic potency between the (S)- and (R)-isomers has been reported to be as high as 240:1. uomus.edu.iq This pronounced difference underscores the critical role of stereochemistry in the interaction between bethanechol and its receptor, with the (S)-isomer being the predominantly active form.

Role of Quaternary Ammonium (B1175870) Moiety in (R)-Bethanechol Activity

The quaternary ammonium group is a crucial structural feature for the activity of this compound and other cholinergic agonists. solubilityofthings.comcambridge.org This positively charged group is essential for binding to the muscarinic receptor, likely through an ionic interaction with a negatively charged aspartic acid residue within the receptor's binding site. uomus.edu.iq

The trimethylammonium group is considered optimal for muscarinic activity. uomus.edu.iq Any modification to this group tends to reduce the compound's effectiveness. For instance:

Replacement of the nitrogen atom with elements like arsenic, phosphorus, sulfur, or selenium leads to a decrease in activity. gpatindia.compharmaguideline.com

Substitution of the methyl groups with larger alkyl groups, such as ethyl groups, diminishes agonist activity and can even lead to the compound acting as a cholinergic antagonist. gpatindia.com

Replacing even one methyl group with an ethyl or propyl group results in a compound with reduced activity compared to acetylcholine (B1216132). gpatindia.com

The presence of a positive charge on the nitrogen atom is a necessary prerequisite for muscarinic activity. gpatindia.compharmaguideline.com

Furthermore, the charged nature of the quaternary amine prevents this compound from readily crossing the blood-brain barrier, which minimizes its effects on the central nervous system. drugbank.comnih.govnih.gov

Effect of Ester Linkage and Alkyl Substituents on Pharmacological Profile

The carbamate (B1207046) ester linkage and the β-methyl group of this compound are key to its distinct pharmacological profile compared to the endogenous neurotransmitter, acetylcholine. nih.govblogspot.com

The carbamate ester in bethanechol is significantly more resistant to hydrolysis by acetylcholinesterase (AChE) and other esterases than the acetyl ester of acetylcholine. nih.govjove.comegpat.comwikipedia.org This resistance to enzymatic degradation prolongs the duration of action of bethanechol. nih.govwikipedia.orguomustansiriyah.edu.iq The carbamyl group decreases the electrophilicity of the carbonyl carbon, making it less susceptible to hydrolysis. uomus.edu.iq

The presence of the β-methyl group on the choline backbone has two important consequences:

It enhances the selectivity of bethanechol for muscarinic receptors over nicotinic receptors. uomus.edu.iquomustansiriyah.edu.iqashp.org While acetylcholine acts on both receptor types, bethanechol's activity is predominantly muscarinic. pharmaguideline.comwikipedia.orgebi.ac.ukntu.edu.sg

The β-methyl group also contributes to the molecule's resistance to hydrolysis by AChE. uomus.edu.iq

These structural modifications—the stable carbamate ester and the muscarinic-selective β-methyl group—result in a cholinergic agonist with a prolonged duration of action and a more targeted effect on muscarinic receptors. jove.comntu.edu.sgjove.com

Comparative SAR with Related Cholinergic Agonists and Antagonists

The structure-activity relationships of this compound can be further illuminated by comparing it with other cholinergic agents.

| Compound | Key Structural Features | Receptor Selectivity | Susceptibility to Cholinesterase | Primary Clinical Use |

| Acetylcholine | Acetyl ester, no β-methyl group | Non-selective (Muscarinic and Nicotinic) | High | Limited due to rapid hydrolysis |

| Bethanechol | Carbamate ester, β-methyl group | Selective for Muscarinic receptors pharmaguideline.comwikipedia.orgebi.ac.uk | Resistant nih.govjove.comegpat.comwikipedia.org | Treatment of urinary retention drugbank.comnih.govnih.gov |

| Carbachol | Carbamate ester, no β-methyl group | Non-selective, but some higher affinity for nicotinic receptors jove.comjove.com | Resistant egpat.comjove.com | Treatment of glaucoma pharmaguideline.comnih.gov |

| Methacholine | Acetyl ester, β-methyl group | Higher muscarinic activity, lower nicotinic activity jove.comntu.edu.sg | Slowly hydrolyzed by AChE jove.comntu.edu.sg | Diagnosis of bronchial hyperactivity nih.gov |

| Pilocarpine | Natural alkaloid (tertiary amine) | Non-selective muscarinic agonist uomus.edu.iq | Not an ester, not hydrolyzed by cholinesterase | Treatment of glaucoma and xerostomia nih.govdrugs.comnih.gov |

| Atropine (B194438) | Antagonist | Competitively blocks muscarinic receptors nih.gov | N/A | Preoperative medication, treatment of bradycardia nih.govwikipedia.org |

As the table illustrates, small structural changes lead to significant differences in pharmacological properties. The replacement of the acetyl group in acetylcholine with a carbamyl group, as seen in Carbachol , confers resistance to hydrolysis but does not impart significant muscarinic selectivity. egpat.comjove.com The addition of a β-methyl group, as in Methacholine , increases muscarinic selectivity but the compound remains susceptible to hydrolysis, albeit at a slower rate than acetylcholine. jove.comntu.edu.sg

Bethanechol combines both features—the carbamate ester and the β-methyl group—resulting in a drug that is both resistant to hydrolysis and selective for muscarinic receptors. jove.comntu.edu.sg This makes it a clinically useful agent for stimulating smooth muscle of the bladder and gastrointestinal tract. drugbank.comuomustansiriyah.edu.iq

In contrast, Pilocarpine , a natural alkaloid, has a different chemical structure altogether but also functions as a muscarinic agonist. uomus.edu.iqjove.comAtropine serves as a classic example of a competitive antagonist at muscarinic receptors, highlighting how different structural motifs can lead to opposite pharmacological effects at the same receptor. nih.gov

Analytical Methodologies for Research and Quality Control of R Bethanechol

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone of (R)-Bethanechol analysis, enabling the separation and quantification of the active pharmaceutical ingredient (API) from impurities and degradants.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Bethanechol (B1168659). A rapid and stability-indicating ion-pair reversed-phase HPLC (RP-HPLC) method has been developed for the estimation of bethanechol chloride in pharmaceutical preparations. researchgate.netresearchgate.net This method utilizes a phenyl column with a mobile phase consisting of a phosphate (B84403) buffer and ethanol (B145695) mixture containing sodium 1-heptanesulfonate as an ion-pairing agent, with UV detection at 190 nm. researchgate.netresearchgate.net The method has been validated for specificity, selectivity, linearity, precision, accuracy, and robustness, proving its suitability for routine analysis and stability studies. researchgate.netresearchgate.net The linearity of the method was established in a concentration range of 5.0–500.0 μg/mL with a high correlation coefficient (r² = 0.9997). researchgate.netresearchgate.net The recoveries obtained were between 99.0% and 102.0%, ensuring the accuracy of the method. researchgate.netresearchgate.net

Another HPLC method for impurity profiling of bethanechol chloride submitted to stress conditions employed a C18 column with a gradient mobile phase of heptafluorobutyric acid (HFBA) in water and acetonitrile. researchgate.net This method is effective in separating impurities that may elute late in the chromatographic run. researchgate.net

Interactive Data Table: HPLC Method Parameters for Bethanechol Analysis

| Parameter | Method 1 (Purity Assay) | Method 2 (Impurity Profiling) |

| Column | Phenyl | Kinetex® C18 XB |

| Mobile Phase | 0.05 M phosphate buffer (pH 6) – ethanol (98:2 v/v) with 0.56 mg/mL sodium 1-heptanesulfonate | Gradient of HFBA in water (0.17% v/v) and Acetonitrile |

| Detection | UV at 190 nm | Mass Spectrometry (MS) |

| Flow Rate | Not Specified | 0.3 mL/min |

| Injection Volume | Not Specified | 20 µL |

| Concentration Range | 5.0 – 500.0 μg/mL | 4 mg/mL |

Gas Chromatography (GC) Method Development and Validation

Gas Chromatography (GC) is another valuable technique for the analysis of volatile compounds and can be applied to the analysis of this compound, often after derivatization to increase its volatility. The development and validation of a GC-Mass Spectrometry (GC-MS) method are essential for ensuring the quality control of substances. nih.gov A typical GC-MS method involves optimizing the oven temperature program, carrier gas flow rate, and mass spectrometric conditions to achieve good separation and sensitive detection. nist.govscholars.direct For instance, a common setup includes a capillary column like a VF-5ms or J&W DB-5ms, with helium as the carrier gas. nist.govscholars.direct The oven temperature is programmed to ramp from an initial lower temperature to a final higher temperature to elute all components of interest. nist.govscholars.direct Validation of a GC-MS method typically includes assessing parameters like linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. nih.govscholars.direct

Chiral Chromatography for Enantiomeric Purity Determination

Since Bethanechol possesses a chiral center, it exists as two enantiomers, this compound and (S)-Bethanechol. As the pharmacological activity often resides in one enantiomer, it is critical to determine the enantiomeric purity of the drug substance. Chiral chromatography is the primary method for separating and quantifying enantiomers. chromatographyonline.comsigmaaldrich.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are commonly used for this purpose. nih.gov The development of a chiral HPLC method involves selecting an appropriate chiral column and mobile phase to achieve adequate resolution between the enantiomers. nih.govscirp.org The method is then validated to ensure its accuracy, precision, and sensitivity for quantifying the undesired enantiomer. nih.govscirp.org For example, a validated chiral method for another compound, acalabrutinib, demonstrated a resolution of more than 2.5 between enantiomers and had a limit of quantification for the R-enantiomer of 0.2 μg/mL for a 1000 μg/mL test concentration of the main enantiomer. nih.gov

Mass Spectrometry (MS) Applications for Identification and Degradant Profiling

Mass spectrometry (MS) is a powerful analytical tool that provides information about the mass-to-charge ratio of ions, enabling the identification and structural elucidation of compounds.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Identification

The coupling of liquid chromatography (LC) or gas chromatography (GC) with tandem mass spectrometry (MS/MS) provides highly sensitive and selective methods for the analysis of this compound and its metabolites, even at trace levels. ingentaconnect.com LC-MS/MS methods have been developed for the determination of Bethanechol chloride in biological matrices like rat blood serum. ingentaconnect.com These methods often utilize electrospray ionization (ESI) in the positive ion mode and monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. ingentaconnect.com For instance, a validated LC-MS/MS method for Bethanechol chloride in rat serum was linear over a concentration range of 50-300 ng/mL, with a limit of quantification of 0.0025 ng/mL. ingentaconnect.com

GC-MS is also a valuable tool for identifying and quantifying volatile compounds and can be used for the analysis of Bethanechol and its degradation products. nih.govresearchgate.net It involves separating compounds in the gas phase followed by their detection by a mass spectrometer. nih.gov GC-MS has been used for the determination of various compounds in different matrices. nist.govresearchgate.net

Thermal Analysis for Stability and Solid-State Transitions (e.g., DSC, TGA)

Thermal analysis techniques are essential for characterizing the solid-state properties of this compound, including its stability and phase transitions.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key thermal analysis techniques used to study the thermal behavior of materials. wikipedia.org DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, glass transitions, and other phase changes. wikipedia.org TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and thermal stability. semanticscholar.orgresearchgate.net

Studies on bethanechol chloride have shown that it degrades upon melting. semanticscholar.orgresearchgate.netrsc.org Thermal analyses revealed an apparent melting temperature of approximately 231°C. semanticscholar.orgresearchgate.netrsc.org The decomposition process has been described as a two-step event. semanticscholar.orgrsc.org The first step involves the liquefaction of the sample through the dissolution of bethanechol chloride in its liquid degradant, primarily betamethylcholine chloride. semanticscholar.orgresearchgate.netrsc.org This initial degradation follows Bawn kinetics with an estimated activation energy of 35.5 kcal/mol. researchgate.netrsc.org The second step involves accelerated degradation in the molten state. semanticscholar.orgrsc.org

Interactive Data Table: Thermal Analysis Data for Bethanechol Chloride

| Analytical Technique | Observation | Finding | Reference |

| DSC | Apparent Melting Temperature | ~231 °C | semanticscholar.orgresearchgate.netrsc.org |

| TGA/DSC | Decomposition Process | Two-step melting-decomposition | semanticscholar.orgrsc.org |

| TGA/DSC-MS | First Degradation Step | Dissolution in liquid degradant (betamethylcholine chloride) | semanticscholar.orgresearchgate.netrsc.org |

| Kinetics | First Degradation Step | Follows Bawn kinetics, Activation Energy = 35.5 kcal/mol | researchgate.netrsc.org |

X-ray Powder Diffraction (XRPD) for Crystalline Form Characterization

X-ray Powder Diffraction (XRPD) is a critical non-destructive analytical technique employed in the research and quality control of this compound. It provides definitive information on the crystalline state of the active pharmaceutical ingredient (API), which is essential for ensuring product consistency and performance. As different solid forms of a drug can exhibit varying physical properties, XRPD is instrumental in identifying and characterizing the specific crystalline structure of this compound chloride. drugbank.comnih.gov

The technique works by irradiating a powdered sample of the material with X-rays and measuring the angles and intensities of the diffracted beams. nih.gov The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid's atomic arrangement. cambridge.orgsemanticscholar.org For this compound, XRPD is used to distinguish between crystalline and amorphous forms, identify different polymorphic forms if they exist, and ensure batch-to-batch consistency in the solid-state structure. nih.govcambridge.org

Research has established the crystal structure of this compound chloride, the chloride salt of the (R)-enantiomer of bethanechol. cambridge.org The compound crystallizes in a monoclinic system, which has been characterized by both single-crystal X-ray diffraction and XRPD. researchgate.netmyscope.training

Detailed Research Findings

A comprehensive study on the solid-state properties of bethanechol chloride involved a detailed analysis of its crystal structure. researchgate.netmyscope.training The crystal structure was determined from single-crystal X-ray diffraction data at a low temperature of 123 K and also refined against a high-resolution XRPD pattern recorded at 298 K (room temperature). researchgate.netmyscope.training

The analysis confirmed that this compound chloride exists in a monoclinic crystalline form. semanticscholar.orgresearchgate.net The space group was identified as P2₁/n, with four molecules (Z=4) in the unit cell. researchgate.netmyscope.training The agreement between the single-crystal data and the powder diffraction data confirms the determined crystal structure for the bulk material. researchgate.net

Rietveld Refinement of XRPD Data

Rietveld refinement is a powerful method used to analyze powder diffraction data. researchgate.net It involves fitting a calculated diffraction pattern, based on a known crystal structure model, to the experimental XRPD data. This allows for the precise determination of lattice parameters and can provide detailed information about the crystalline phase. For bethanechol chloride, a final Rietveld refinement of the XRPD pattern, including Pawley-refined parameters, resulted in a weighted-profile R-factor (Rwp) of 4.22%, indicating a very good fit between the experimental data and the structural model. researchgate.netmyscope.training

The following tables present the crystallographic data obtained from these research findings for this compound chloride.

Table 1: Crystal Data and Structure Refinement for this compound Chloride

| Parameter | Value (from Single Crystal X-ray at 123 K) | Value (from XRPD at 298 K) |

|---|---|---|

| Empirical Formula | C₇H₁₇ClN₂O₂ | |

| Formula Weight | 196.68 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| a (Å) | 8.8749(3) | 8.932(1) |

| b (Å) | 16.4118(7) | 16.521(2) |

| c (Å) | 7.1373(3) | 7.185(1) |

| β (°) | 93.803(1) | 93.98(1) |

| Volume (ų) | 1037.29(7) | 1058.4(3) |

| Z | 4 |

Theoretical and Computational Studies on R Bethanechol

Molecular Docking and Dynamics Simulations of (R)-Bethanechol with Muscarinic Receptors

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, in this case, the muscarinic acetylcholine (B1216132) receptors (mAChRs). frontiersin.orgnih.govmdpi.com There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions. frontiersin.orgnih.govmdpi.com Bethanechol (B1168659) acts as a direct agonist on these receptors, with a particular clinical significance at the M3 receptor found in smooth muscle and the bladder. drugbank.comnih.gov

Molecular docking studies predict the preferred binding orientation of this compound within the orthosteric binding site of the muscarinic receptors. This binding pocket is located within the transmembrane domain of the receptor. The positively charged quaternary ammonium (B1175870) group of this compound is expected to form a crucial ionic interaction with a conserved negatively charged aspartate residue in the third transmembrane helix (TM3) of the muscarinic receptors. Further stabilization of the ligand-receptor complex is anticipated through hydrogen bonds between the carbamate (B1207046) moiety of this compound and tyrosine and threonine residues in the binding site. The methyl group at the chiral center of this compound also plays a role in the stereoselectivity of its binding.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-mAChR complex over time. These simulations provide insights into the conformational changes in both the ligand and the receptor upon binding, the stability of the formed interactions, and the role of surrounding water molecules. For instance, MD simulations can reveal how the binding of this compound induces conformational changes in the intracellular loops of the receptor, which is a critical step in the activation of the G-protein signaling cascade. science.govresearchgate.net While specific binding energy values for this compound are not extensively published, the combination of docking and MD simulations provides a robust framework for understanding its agonistic activity at a molecular level.

One study, while not on a muscarinic receptor, performed molecular docking of bethanechol with the Rrp9 protein in Candida albicans. The study reported that bethanechol formed hydrogen bond interactions with ASP384 and ASP506 residues in the active site of the protein. remedypublications.com This highlights the capability of bethanechol to form key hydrogen bond interactions within a protein binding site.

Table 1: Potential Interacting Residues for this compound in Muscarinic Receptors

| Interaction Type | This compound Moiety | Potential Muscarinic Receptor Residue |

| Ionic Interaction | Quaternary Ammonium | Aspartate (TM3) |

| Hydrogen Bond | Carbamate (C=O) | Tyrosine, Threonine |

| Hydrogen Bond | Carbamate (N-H) | Tyrosine, Threonine |

| Hydrophobic | Methyl Group | Various non-polar residues |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties and reactivity of this compound. youtube.commdpi.comresearchgate.net These methods provide a detailed understanding of the molecule's electron distribution, which governs its chemical behavior and interactions.

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the Molecular Electrostatic Potential (MEP) onto the electron density surface of this compound. The MEP visualizes the regions of positive and negative electrostatic potential, identifying sites prone to electrophilic and nucleophilic attack. For this compound, the MEP would show a strong positive potential around the quaternary ammonium group, consistent with its role in binding to the negatively charged aspartate in the muscarinic receptor. The oxygen and nitrogen atoms of the carbamate group would exhibit negative potential, indicating their ability to act as hydrogen bond acceptors.

Reactivity descriptors, such as chemical hardness, softness, and Fukui functions, can also be calculated. google.fr These descriptors provide quantitative measures of the molecule's reactivity and selectivity. For instance, the Fukui functions can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack. A study on the thermal decomposition of bethanechol chloride utilized quantum chemical calculations to understand the reaction pathways, demonstrating the utility of these methods for this class of compounds. researchgate.net

Table 2: Key Parameters from Quantum Chemical Calculations for this compound

| Parameter | Description | Implication for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and stability |

| MEP | Molecular Electrostatic Potential | Visualization of charge distribution and reactive sites |

| Fukui Functions | Local reactivity descriptors | Prediction of sites for nucleophilic/electrophilic attack |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling and ligand-based drug design are valuable strategies when the three-dimensional structure of the target receptor is not fully resolved or when designing new molecules based on known active compounds. scribd.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

For this compound and other muscarinic agonists, a pharmacophore model would typically include key features such as a cationic center, one or more hydrogen bond acceptors, and potentially a hydrogen bond donor. The cationic center corresponds to the positively charged quaternary ammonium group. The hydrogen bond acceptors are represented by the carbonyl oxygen and the ether oxygen of the carbamate group. The N-H group of the carbamate can act as a hydrogen bond donor. The spatial arrangement and distances between these features are critical for effective binding to the muscarinic receptor.

Ligand-based drug design utilizes the structural information from a set of known active molecules, like this compound and its analogs, to develop a predictive model. nih.gov This can involve creating a pharmacophore model or developing a Quantitative Structure-Activity Relationship (QSAR) model. A QSAR model establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing how structural modifications affect activity, these models can guide the design of new, more potent, or selective muscarinic agonists. For example, by using this compound as a template, medicinal chemists can design new compounds with modified linkers or different hydrogen bonding groups to explore new chemical space and potentially improve pharmacological properties.

Table 3: Putative Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group in this compound |

| Cationic Center | Quaternary ammonium group |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carbamate |

| Hydrogen Bond Acceptor | Ether oxygen of the carbamate |

| Hydrogen Bond Donor | N-H of the carbamate |

| Hydrophobic Feature | Methyl group |

In Silico Prediction of Adsorption, Distribution, Metabolism, and Excretion (ADME) Properties in Research Contexts

In silico methods are increasingly used in drug discovery research to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. ri.semdpi.comnih.gov These predictions help in the early identification of potential liabilities and guide the optimization of pharmacokinetic profiles.

For this compound, its permanent positive charge on the quaternary ammonium group is a dominant factor influencing its ADME properties. This charge significantly impacts its absorption and distribution.

Absorption: Due to its high polarity and permanent charge, this compound is expected to have low oral bioavailability. drugbank.com It is poorly absorbed from the gastrointestinal tract as it cannot easily cross the lipid membranes of intestinal cells via passive diffusion.

Distribution: The permanent positive charge also prevents this compound from crossing the blood-brain barrier. drugbank.com This is a significant feature as it minimizes potential central nervous system side effects. Its distribution is largely confined to the peripheral tissues.

Metabolism: Bethanechol is resistant to hydrolysis by acetylcholinesterase and other cholinesterases, which contributes to its longer duration of action compared to acetylcholine. google.com The metabolic pathways of bethanechol have not been extensively elucidated. nih.gov

Excretion: The primary route of elimination for bethanechol is likely through the kidneys.

Various computational models and software can be used to predict these ADME properties. These tools often use a combination of physicochemical descriptors and structural fragments to estimate properties like aqueous solubility, permeability, plasma protein binding, and potential for interaction with metabolic enzymes and transporters.

Table 4: Predicted ADME Properties of this compound in a Research Context

| ADME Property | Predicted Characteristic | Rationale |

| Absorption | ||

| Oral Bioavailability | Low | High polarity and permanent positive charge |

| Intestinal Permeability | Low | Inability to passively diffuse across lipid membranes |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low | Permanent positive charge |

| Plasma Protein Binding | Low to moderate | Small, polar molecule |

| Metabolism | ||

| Susceptibility to Cholinesterases | Low | Steric hindrance from the beta-methyl group |

| Excretion | ||

| Primary Route | Renal | Excreted as unchanged drug |

Degradation Pathways and Stability Research of R Bethanechol in Research Contexts

Forced Degradation Studies (e.g., hydrolytic, oxidative, photolytic, thermal)

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and pathways of a drug substance. nih.gov These studies expose the compound to conditions more severe than accelerated stability testing to understand its intrinsic stability. nih.gov For (R)-Bethanechol, forced degradation has been investigated under various conditions, including heat, light, oxidation, and hydrolysis across a range of pH values. researchgate.netresearchgate.neteuropa.eu

Thermal Degradation: Thermal analyses have shown that bethanechol (B1168659) chloride degrades upon melting. rsc.orgsemanticscholar.org The apparent melting temperature has been estimated to be around 231°C. rsc.orgsemanticscholar.org The degradation process is complex, beginning with liquefaction where the solid bethanechol chloride dissolves in its liquid degradant. rsc.orgresearchgate.net This is followed by an accelerated degradation in the molten state. rsc.orgresearchgate.net Isothermal heating of bethanechol chloride at temperatures ranging from 150°C to 200°C has been used to study its thermal decomposition. researchgate.net

Hydrolytic Degradation: The susceptibility of a drug substance to hydrolysis is a key parameter. Studies are typically conducted across a wide range of pH values to simulate conditions the drug might encounter. europa.eu While specific data on the hydrolytic degradation of this compound from forced degradation studies is not extensively detailed in the provided results, the stability in aqueous solutions at different pH values has been investigated, indicating its behavior in hydrolytic conditions. researchgate.net